molecular formula C17H18FN5O2 B11002571 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B11002571
M. Wt: 343.36 g/mol
InChI Key: VWYIXRBZGJQFDL-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone and pyrazole families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves a multi-step process:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-amino-5-fluorobenzoic acid with acetic anhydride to form 6-fluoro-2-methyl-4-oxoquinazoline.

    Pyrazole Derivative Synthesis: The pyrazole derivative is synthesized by reacting 1,3,5-trimethyl-1H-pyrazole with ethyl bromoacetate to form the corresponding ester, followed by hydrolysis to yield the carboxylic acid.

    Coupling Reaction: The final step involves coupling the quinazolinone core with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core.

    Substitution: The fluorine atom on the quinazolinone ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol or alkane groups.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The pathways involved could include inhibition of signal transduction pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
  • 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can significantly influence its biological activity and chemical reactivity compared to its chloro or non-fluorinated analogs. Fluorine can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18FN5O2

Molecular Weight

343.36 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C17H18FN5O2/c1-9-16(10(2)22(4)21-9)20-15(24)8-23-11(3)19-14-6-5-12(18)7-13(14)17(23)25/h5-7H,8H2,1-4H3,(H,20,24)

InChI Key

VWYIXRBZGJQFDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CN2C(=NC3=C(C2=O)C=C(C=C3)F)C

Origin of Product

United States

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